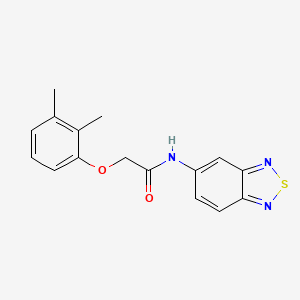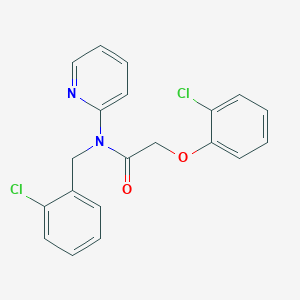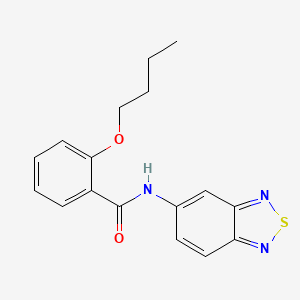![molecular formula C15H22N2OS B14980310 1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980310.png)
1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
The synthesis of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of cyclopentylamine and propylsulfanyl-substituted intermediates, followed by cyclization with a pyrimidine ring-forming reagent. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents such as alkyl halides or aryl halides can replace the propylsulfanyl group with other substituents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Aplicaciones Científicas De Investigación
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has been explored for various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy by targeting specific protein kinases involved in cell proliferation and survival.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrido[2,3-d]pyrimidine: Another class of kinase inhibitors with applications in cancer treatment.
Quinazoline derivatives: These compounds also exhibit kinase inhibitory properties and are used in the development of anticancer drugs.
The uniqueness of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features and the presence of the propylsulfanyl group, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C15H22N2OS |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-cyclopentyl-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H22N2OS/c1-2-10-19-14-12-8-5-9-13(12)17(15(18)16-14)11-6-3-4-7-11/h11H,2-10H2,1H3 |
Clave InChI |
LIPUVUDWPIBDFY-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=O)N(C2=C1CCC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14980230.png)
![3,7,7-Trimethyl-4-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14980244.png)
![2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B14980252.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B14980259.png)

![N-(4-methoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14980272.png)
methanone](/img/structure/B14980274.png)


![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-cyclohexylethanone](/img/structure/B14980288.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14980298.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980313.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980314.png)
![4-(4-Chlorophenyl)-2-{[2-(1H-indol-3-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14980330.png)
